molecular formula C14H15ClN2O3S B2945928 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide CAS No. 785792-42-9

4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide

Cat. No.: B2945928
CAS No.: 785792-42-9
M. Wt: 326.8
InChI Key: PUOAXAVWAHEOMF-UHFFFAOYSA-N
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Description

4-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,5-dimethylpyrrole moiety substituted with a 2-chloroacetyl group at the 3-position. This compound combines the sulfonamide pharmacophore—a hallmark of enzyme inhibitors like carbonic anhydrase or cyclooxygenase (COX) inhibitors—with a pyrrole-based heterocyclic system.

Properties

IUPAC Name

4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-9-7-13(14(18)8-15)10(2)17(9)11-3-5-12(6-4-11)21(16,19)20/h3-7H,8H2,1-2H3,(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOAXAVWAHEOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethyl-1H-pyrrole with 2-chloroacetyl chloride in the presence of a base to form the intermediate 3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then reacted with 4-aminobenzenesulfonamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes involved in folic acid synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on sulfonamide derivatives with heterocyclic substituents, emphasizing structural variations, synthesis routes, and biological activities where available.

Core Structural Features

Compound Name Key Structural Differences Synthesis Highlights Biological Activity (if reported)
Target Compound : 4-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide 2-Chloroacetyl group at pyrrole 3-position; 2,5-dimethylpyrrole Likely involves chloroacetylation of pyrrole intermediate (analogous to ). Not explicitly reported in evidence.
Compound 19 () Propanamide linker between pyrrole and sulfonamide; no chloroacetyl group Synthesized via hydrazide8 + 2,5-hexanedione in acetic acid . Not reported.
Compound 1c () Quinazolinone core with 4-methoxyphenyl and ethenyl-sulfonamide substituents Condensation of quinazolinone intermediates with sulfonamide derivatives . 47.1% COX-2 inhibition at 20 μM (weaker than celecoxib) .
Compound 8 () 2,5-Dimethylpyrrole linked via propenamide to sulfonamide; no chloroacetyl group Synthesized via hydrazine derivatives in 1,4-dioxane with acetic acid (28% yield) . Anticancer properties hypothesized but not quantified .

Spectroscopic Characterization

  • 13C-NMR : The target compound’s pyrrole CH3 groups would resonate near 10–12 ppm (cf. compound 19: 10.91 ppm for pyrrole CH3) . The chloroacetyl carbonyl is expected at ~165–170 ppm, distinct from propanamide carbonyls (~170–175 ppm) .
  • 1H-NMR : The absence of NH signals (e.g., compound 10 in lacks NHNH singlets at 8.67–9.10 ppm) differentiates thiadiazole derivatives from pyrrole-based analogs .

Research Implications and Gaps

  • Need for Targeted Assays : Direct evaluation of the target compound’s enzymatic inhibition (e.g., COX-2, carbonic anhydrase) is critical, as structural analogs show varied efficacy .
  • Synthetic Optimization : Low yields in pyrrole-containing derivatives (e.g., 28% for compound 8 ) highlight the need for improved cyclization or functionalization methods.

Biological Activity

4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide is a compound characterized by its unique structural features, which include a sulfonamide functional group and a pyrrole ring substituted with a chloroacetyl group. This structure is significant as it influences the compound's biological activity, particularly in antibacterial, anticancer, and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H15ClN2O3SC_{14}H_{15}ClN_2O_3S, with a molecular weight of approximately 326.80 g/mol. The presence of the sulfonamide group often enhances the solubility and biological activity of the compound, making it a candidate for various therapeutic applications.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of bacterial folic acid synthesis. The mechanism involves mimicking para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby disrupting folate synthesis essential for bacterial growth. Studies indicate that derivatives of this compound may exhibit enhanced antibacterial activity compared to traditional sulfonamides due to structural modifications that improve binding affinity to bacterial enzymes .

Anticancer Activity

Research has shown that compounds with pyrrole structures can modulate biological pathways involved in cancer cell proliferation and apoptosis. For instance, derivatives of this compound have been tested against various cancer cell lines, revealing significant cytotoxic effects. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting survival signals like Bcl-2 .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibition of folic acid synthesis
AnticancerInduction of apoptosis; inhibition of cancer cell growth
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antibacterial Study : A derivative exhibited potent activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) as low as 0.5 µg/mL. This study highlights the potential for developing new antibiotics based on the sulfonamide structure .
  • Anticancer Study : In a study involving human colorectal cancer cells (SW480 and HCT116), the compound showed IC50 values of 2 µM and 0.12 µM respectively, indicating strong growth inhibition compared to standard chemotherapeutics like doxorubicin .

Synthesis and Modifications

The synthesis of this compound can be achieved through various synthetic routes that optimize yield and purity. Modifications to the pyrrole ring or sulfonamide group can lead to derivatives with enhanced biological properties.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide?

Methodological Answer:
A stepwise approach is recommended:

Pyrrole Core Formation : Condense 2,5-dimethylpyrrole with 2-chloroacetyl chloride under anhydrous conditions (e.g., using DCM as solvent and a base like triethylamine to scavenge HCl). Monitor reaction progress via TLC .

Sulfonamide Introduction : React the pyrrole intermediate with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to amine (e.g., using H₂/Pd-C) and subsequent sulfonamide formation.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, mobile phase: methanol/buffer at pH 4.6 as in ).
Validation : Use 1H^1 \text{H}-NMR to verify substitution patterns (e.g., δ 2.14 ppm for methyl groups in pyrrole ) and HRMS for molecular weight confirmation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^1 \text{H}- and 13C^{13} \text{C}-NMR : Identify substituent positions (e.g., pyrrole proton signals at δ 5.71 ppm ; sulfonamide protons at δ 7.25–7.81 ppm).
  • IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretch at ~1752 cm1^{-1} for chloroacetyl ).
  • HRMS : Validate molecular formula (exact mass: ~367.06 g/mol ).
  • HPLC : Assess purity (>95% recommended for biological assays; use buffer systems as in ).

Advanced: How to design experiments to evaluate its biological activity, such as enzyme inhibition?

Methodological Answer:

  • Target Selection : Align with theoretical frameworks (e.g., carbonic anhydrase inhibition, given sulfonamide’s known role ).
  • Assay Design :
    • Use fluorescence-based enzymatic assays with recombinant human isoforms (e.g., CA II/IX).
    • Include controls (e.g., acetazolamide as a positive inhibitor ).
    • Test dose-response curves (1 nM–100 µM) and calculate IC50_{50}.
  • Data Interpretation : Link results to structural features (e.g., chloroacetyl’s electrophilic reactivity) and compare with benzenesulfonamide derivatives .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data across studies?

Methodological Answer:

  • Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Purity Reassessment : Confirm compound integrity via HPLC and elemental analysis (e.g., discrepancies in nitrogen content may indicate degradation ).
  • Statistical Modeling : Apply multivariate analysis to isolate variables (e.g., substituent electronic effects vs. steric hindrance ).
  • Theoretical Alignment : Reconcile findings with computational predictions (e.g., docking scores vs. experimental IC50_{50}) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential reactivity of chloroacetyl and sulfonamide groups .
  • Ventilation : Use a fume hood to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols.

Advanced: How can computational methods predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in carbonic anhydrase’s active site (focus on sulfonamide-Zn2+^{2+} coordination ).
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of predicted interactions.
  • QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ) with activity data to guide structural optimization .

Advanced: How do structural modifications (e.g., substituent variation) influence bioactivity?

Methodological Answer:

  • Substituent Libraries : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl ) and chloroacetyl replacements (e.g., trifluoroacetyl).
  • Activity Profiling : Test against multiple enzyme isoforms to identify selectivity drivers.
  • Mechanistic Studies : Use stopped-flow kinetics to compare inhibition mechanisms (e.g., competitive vs. non-competitive ).

Advanced: What strategies address discrepancies in solubility data during formulation studies?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO for cell-based assays).
  • Salt Formation : Explore sodium or hydrochloride salts to enhance aqueous solubility.
  • Solid Dispersion : Use spray-drying with polymers (e.g., PVP) to improve bioavailability .

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